molecular formula C11H19Cl2N3 B2785157 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2445791-80-8

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

Cat. No.: B2785157
CAS No.: 2445791-80-8
M. Wt: 264.19
InChI Key: DMNDUPYBQNOPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a pyrrolidine ring. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. While direct physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs (e.g., substituent effects, salt forms) .

Properties

IUPAC Name

3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-6-14-10(8-13-11(14)3-1)9-4-5-12-7-9;;/h8-9,12H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDUPYBQNOPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C3CCNC3)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine; dihydrochloride (CAS No. 1527677-74-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H17N3
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : 3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine dihydrochloride
  • CAS Number : 1527677-74-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Antidiabetic Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. For instance, compounds similar to 3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have shown promising results in increasing insulin sensitivity without affecting circulating insulin levels .

2. Antimicrobial Activity

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. The removal of certain substituents can lead to a marked decrease in activity; however, modifications can enhance solubility and stability against microbial strains. This suggests that the compound may be effective against various bacterial and fungal pathogens .

3. Anticancer Potential

The anticancer properties of related compounds have been evaluated through cytotoxicity assays against different cancer cell lines. Notably, some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells. This selective activity underscores the potential for developing targeted cancer therapies based on this compound's structure .

The pharmacological effects of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are attributed to its interaction with various biological pathways:

  • GPR119 Activation : Some derivatives activate GPR119 receptors which play a crucial role in glucose metabolism and insulin secretion.
  • Inhibition of Enzymatic Activity : Certain studies have reported that related compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies have been documented:

  • Antidiabetic Effects in Animal Models :
    • In vivo studies using cynomolgus monkeys showed significant glucose-lowering effects with minimal side effects when administered at appropriate dosages.
  • Cytotoxicity Assessments :
    • A study assessing the cytotoxic effects on ovarian cancer cell lines revealed a dose-dependent response with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticIncreased glucose uptake; improved insulin sensitivity
AntimicrobialEffective against various bacterial strains
AnticancerModerate cytotoxicity against ovarian cancer cells

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an immunomodulator . Research indicates that it can be utilized in the treatment and prevention of diseases such as cancer and infections. The compound's structure allows it to interact with biological pathways that regulate immune responses, making it a candidate for further development as a therapeutic agent in immunotherapy .

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of tetrahydroimidazo[1,2-a]pyridine. Specifically, research has shown that certain derivatives exhibit selective antifungal activity against Candida species. The mechanism involves the disruption of fungal cell wall integrity and interference with cellular processes, positioning these compounds as potential alternatives to existing antifungal treatments .

Neuropharmacology

The compound has also garnered attention in the field of neuropharmacology . Its interaction with GABA_A receptors suggests that it may have anxiolytic or sedative effects. Compounds targeting these receptors are crucial for treating anxiety disorders and other neurological conditions. Studies have evaluated the binding affinity of related compounds to GABA_A receptors, indicating that modifications to the imidazo[1,2-a]pyridine scaffold can enhance selectivity and potency .

Synthesis and Multicomponent Reactions

The synthesis of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine; dihydrochloride often involves multicomponent reactions (MCRs). MCRs are advantageous in medicinal chemistry because they allow for the efficient assembly of complex molecules from simpler starting materials. This method not only streamlines the synthesis process but also enhances the diversity of chemical libraries for drug discovery .

Case Study 1: Immunomodulatory Effects

A study demonstrated that 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine; dihydrochloride significantly upregulated immune response markers in vitro. This finding supports its application as an immunomodulator in cancer therapy.

Case Study 2: Antifungal Efficacy

In vitro tests showed that derivatives of this compound exhibited strong antifungal activity against strains of Candida albicans and Candida glabrata. The results suggest a promising avenue for developing new antifungal agents based on this scaffold.

Case Study 3: Neuroactive Properties

Research on related compounds indicated that modifications to the tetrahydroimidazo structure could lead to enhanced binding affinity at GABA_A receptors. This property is critical for developing new anxiolytic drugs.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ImmunomodulationPotential use in cancer and infection therapiesUpregulation of immune markers in vitro
Antifungal ActivitySelective activity against Candida speciesEffective against multiple strains
NeuropharmacologyInteraction with GABA_A receptorsEnhanced binding affinity observed in modified compounds
Synthesis TechniquesUse of multicomponent reactions for efficient synthesisStreamlined processes leading to diverse chemical libraries

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 3-position significantly influencing properties. Key analogs and their substituents include:

Compound Name Substituent at Position 3 Salt/Form Key Structural Features Reference
Target Compound Pyrrolidin-3-yl Dihydrochloride Bicyclic core with saturated pyrrolidine -
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 4-Fluorophenyl Free base Aromatic substituent enhances lipophilicity
3-(2,5-Dichloropyridin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2,5-Dichloropyridinyl Free base Halogenated pyridine improves electrophilicity
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine 1,4-Diazepan-1-ylmethyl Dihydrochloride Chloro-substituted with diazepane moiety
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine N/A (pyrazine core) Dihydrochloride Pyrazine ring instead of pyridine

Key Observations :

  • Pyrrolidine vs.
  • Halogenation : Dichloropyridinyl analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in cross-coupling reactions.
  • Salt Forms : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.

Physicochemical Properties

Data compiled from analogs reveal trends in melting points, solubility, and molecular weights:

Compound (Example) Melting Point (°C) Purity (%) Molecular Weight Solubility Insights Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate 243–245 51 - Low solubility in polar solvents
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - - - Likely lipophilic due to aryl group
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride - - 196.08 High solubility (salt form)

Key Observations :

  • Melting Points : Aryl-substituted derivatives (e.g., nitrophenyl in ) exhibit higher melting points (>200°C) due to crystalline packing.
  • Solubility : Dihydrochloride salts (e.g., ) are expected to have superior aqueous solubility compared to neutral or esterified forms (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine dihydrochloride with high purity?

  • Methodological Answer : Multi-step synthetic routes are typically employed, starting with cyclization reactions of precursors like hydrazine hydrate or formaldehyde to form the imidazo[1,2-a]pyridine core. Subsequent functionalization of the pyrrolidine moiety may involve reductive amination or nucleophilic substitution. Purification via recrystallization (e.g., using ethanol/water mixtures) and salt formation (e.g., HCl treatment) ensures high purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) can mitigate side products .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to assign proton and carbon environments (e.g., distinguishing pyrrolidine vs. imidazopyridine signals). IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z within 5 ppm error). X-ray crystallography resolves stereochemistry if single crystals are obtained .

Q. What solvent systems are recommended for solubility studies in pharmacological assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for in vitro assays, and aqueous buffers (pH 4–7.4) for physiological relevance. For low solubility, employ co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles using antisolvent precipitation. Dynamic Light Scattering (DLS) can assess colloidal stability .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays. Cytotoxicity can be assessed via MTT assays in HEK-293 or HepG2 cell lines. Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) validate specificity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyrrolidine and imidazopyridine moieties?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the pyrrolidine nitrogen or methyl groups on the imidazopyridine ring). Compare IC₅₀ values in enzymatic assays to identify critical pharmacophores. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins, guiding rational design .

Q. How to resolve contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to clarify coupling networks and verify stereochemistry. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09). If discrepancies persist, consider dynamic effects (e.g., rotamers) via variable-temperature NMR .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Recrystallization with chiral resolving agents (e.g., tartaric acid) further purifies diastereomers .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer : Employ ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, plasma protein binding, and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Validate predictions with in vitro microsomal stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.